molecular formula C27H44N7O18P3S B1264162 cis-6-hydroxyhex-3-enoyl-CoA

cis-6-hydroxyhex-3-enoyl-CoA

Cat. No. B1264162
M. Wt: 879.7 g/mol
InChI Key: HZHMFZAKYSAIGU-YINSCCIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-6-hydroxyhex-3-enoyl-CoA is a 6-hydroxyhex-3-enoyl-CoA.

Scientific Research Applications

Metabolic Fluxes and Enzyme Activities

  • Metabolic Pathways

    cis-6-hydroxyhex-3-enoyl-CoA undergoes distinct metabolic fluxes in comparison to saturated acyl-CoAs. Enzymes like acyl-CoA oxidase and acyl-CoA dehydrogenases show varied activity levels with cis-enoyl-CoAs compared to saturated acyl-CoAs. For instance, cis-5-enoyl-CoAs are metabolized at significantly lower rates than their saturated counterparts (Tserng, Chen, & Jin, 1995).

  • Enzymatic Processes

    The enzyme D-3-hydroxyacyl-CoA dehydratase, crucial for the epimerization of 3-hydroxyacyl-CoA, operates differently on cis- and trans-enoyl-CoAs. This is significant for understanding the biochemical pathways involving cis-6-hydroxyhex-3-enoyl-CoA (Li, Smeland, & Schulz, 1990).

  • Stereochemistry and Catalysis

    Enoyl-CoA hydratase, which is involved in the hydration of enoyl-CoA compounds, displays selectivity in its reaction process, indicating the importance of stereochemistry in enzyme catalysis relevant to compounds like cis-6-hydroxyhex-3-enoyl-CoA (Bell et al., 2002).

Role in Fatty Acid Degradation

  • Peroxisomal Enzymes

    The study of peroxisomal enzymes, such as Δ3,Δ2-enoyl-CoA isomerases, highlights their role in fatty acid degradation, including cis-unsaturated fatty acids. These enzymes are essential for converting cis-enoyl-CoA to trans-enoyl-CoA, a crucial step in fatty acid metabolism (Engeland & Kindl, 1991).

  • Auxiliary Enzymes in Fatty Acid Metabolism

    Research has revealed the necessity of auxiliary enzymes like 3-hydroxyacyl-CoA epimerase and 2,4-dienoyl-CoA reductase in the metabolism of polyunsaturated fatty acids, which is crucial for understanding the degradation pathway of compounds like cis-6-hydroxyhex-3-enoyl-CoA (Chu, Kushner, Cuebas, & Schulz, 1984).

Analytical Techniques and Characterization

  • High-Performance Liquid Chromatography (HPLC): HPLC with a chiral separation column has been used to study the stereospecificities of 2-enoyl-CoA hydratases, providing insights into the behavior of substrates and products related to cis-6-hydroxyhex-3-enoyl-CoA (Tsuchida et al., 2011).

properties

Product Name

cis-6-hydroxyhex-3-enoyl-CoA

Molecular Formula

C27H44N7O18P3S

Molecular Weight

879.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-hydroxyhex-3-enethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1

InChI Key

HZHMFZAKYSAIGU-YINSCCIPSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CCO)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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